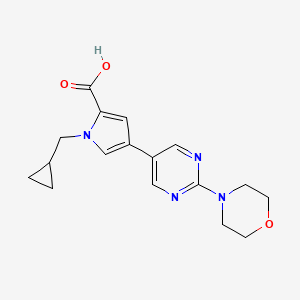![molecular formula C11H20N2O2 B8111081 Rel-(4R,4Ar,8Ar)-N,N-Dimethyloctahydro-2H-Pyrano[3,2-C]Pyridine-4-Carboxamide](/img/structure/B8111081.png)
Rel-(4R,4Ar,8Ar)-N,N-Dimethyloctahydro-2H-Pyrano[3,2-C]Pyridine-4-Carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(4R,4Ar,8Ar)-N,N-Dimethyloctahydro-2H-Pyrano[3,2-C]Pyridine-4-Carboxamide is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyrano ring fused to a pyridine ring, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(4R,4Ar,8Ar)-N,N-Dimethyloctahydro-2H-Pyrano[3,2-C]Pyridine-4-Carboxamide typically involves multi-step organic reactions. One common method is the [4 + 2] cycloaddition reaction of 1-azadienes with 2-carbon π-components, which is a powerful tool in synthetic chemistry . This reaction can be catalyzed by transition metals or proceed via thermal pericyclic mechanisms.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Rel-(4R,4Ar,8Ar)-N,N-Dimethyloctahydro-2H-Pyrano[3,2-C]Pyridine-4-Carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Rel-(4R,4Ar,8Ar)-N,N-Dimethyloctahydro-2H-Pyrano[3,2-C]Pyridine-4-Carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Rel-(4R,4Ar,8Ar)-N,N-Dimethyloctahydro-2H-Pyrano[3,2-C]Pyridine-4-Carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **Rel-(4R,4aR,8aR)-N-(2-(pyridin-2-yl)ethyl)octahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide
- **Rel-(4R,4Ar,8Ar)-N-(Pyridin-2-Ylmethyl)Octahydro-2H-Pyrano[3,2-C]Pyridine-4-Carboxamide
Uniqueness
Rel-(4R,4Ar,8Ar)-N,N-Dimethyloctahydro-2H-Pyrano[3,2-C]Pyridine-4-Carboxamide is unique due to its specific structural configuration and the presence of dimethyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4R,4aR,8aR)-N,N-dimethyl-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-13(2)11(14)8-4-6-15-10-3-5-12-7-9(8)10/h8-10,12H,3-7H2,1-2H3/t8-,9+,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJHIKQPYATVRS-KXUCPTDWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCOC2C1CNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1CCO[C@H]2[C@H]1CNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Amino-1-((2-methylthiazol-4-yl)methyl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B8111023.png)
![morpholino((3aS,8aR)-2-(pyrimidin-2-yl)decahydropyrrolo[3,4-c]azepin-8a-yl)methanone](/img/structure/B8111029.png)
![N,N-Dimethyl-2-(8-oxa-3,11-diazaspiro[5.6]dodecan-11-yl)acetamide](/img/structure/B8111031.png)
![7-(Methoxymethyl)-1-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8111046.png)
![(3aR,6S,7aR)-N-(thiophen-2-ylmethyl)octahydrofuro[3,2-b]pyridine-6-carboxamide](/img/structure/B8111050.png)
![((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(pyrrolidin-1-yl)methanone](/img/structure/B8111056.png)
![(5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one](/img/structure/B8111063.png)
![Rel-(2S,3As,7As)-2-(2-Isopropylpyrimidin-4-Yl)Octahydrofuro[2,3-C]Pyridine](/img/structure/B8111073.png)
![N-Methyl-2-Oxospiro[Indoline-3,4'-Piperidine]-5-Carboxamide](/img/structure/B8111094.png)
![N-Cyclobutyl-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B8111096.png)
![1-Ethyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B8111101.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B8111104.png)
![5-(Pyridin-3-ylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one](/img/structure/B8111106.png)
